molecular formula C16H22N6O3 B2434973 7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 919026-32-7

7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No.: B2434973
CAS No.: 919026-32-7
M. Wt: 346.391
InChI Key: SSBPERPBMJKCGS-UHFFFAOYSA-N
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Description

7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione is a complex heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse biological activities and are widely used in various fields such as medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds include other triazine derivatives such as:

  • 6-amino-3-methyl-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one
  • 5H-[1,2,4]triazino[5,6-b]indole derivatives
  • 1,2,3-triazole derivatives

Compared to these compounds, 7-allyl-1-(2-ethoxyethyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione exhibits unique properties due to the presence of the allyl and ethoxyethyl groups, which can influence its reactivity and biological activity .

Properties

IUPAC Name

1-(2-ethoxyethyl)-3,9-dimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-5-7-20-14(23)12-13(19(4)16(20)24)17-15-21(12)10-11(3)18-22(15)8-9-25-6-2/h5H,1,6-10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBPERPBMJKCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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